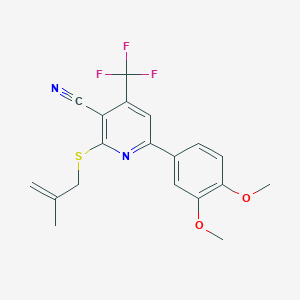

6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S/c1-11(2)10-27-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(25-3)17(7-12)26-4/h5-8H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGRZZNOWARZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile is a novel derivative of nicotinonitrile that has garnered interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a trifluoromethyl group, dimethoxyphenyl moiety, and a thioether linkage that may contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The presence of the methoxy groups may enhance the electron-donating ability of the compound, providing significant antioxidant properties. Studies have shown that similar structures can scavenge free radicals effectively.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes related to metabolic pathways. For instance, it may affect enzymes involved in the synthesis of inflammatory mediators.

- Cell Signaling Modulation : The trifluoromethyl group is known to influence receptor interactions. Preliminary studies suggest that this compound may modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

In vitro studies have demonstrated that This compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 25 | ROS generation leading to oxidative stress |

These results suggest that the compound could serve as a lead for further development in anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate a broad spectrum of activity against both bacterial and fungal pathogens.

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study investigated the effects of the compound on breast cancer models. The results indicated a significant reduction in tumor size when administered at doses correlating with the observed IC50 values in vitro. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues. -

Case Study on Antimicrobial Properties :

Another study focused on the antimicrobial effects against resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with commonly used agents like amoxicillin.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(3,4-dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile?

- Methodological Answer : Synthesis involves multi-step reactions starting from nicotinonitrile precursors. Key steps include:

- Precursor Functionalization : Introduce the trifluoromethyl group via electrophilic substitution using CF₃ reagents under anhydrous conditions .

- Thioether Formation : React 2-mercapto intermediates with 2-methylallyl halides in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Control temperature (60–80°C) and reaction time (12–24 hrs) to minimize side reactions like allyl group isomerization .

Q. How can researchers characterize the structural features of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using , , and NMR to confirm substituent positions (e.g., trifluoromethyl at C4, methoxyphenyl at C6) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with nitrile groups) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected m/z ~448.4) and fragmentation patterns .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer : Prioritize in vitro and in silico screens:

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (IC₅₀ values <10 µM suggest potency) .

- Molecular Docking : Simulate binding to targets like EGFR or HER2 using AutoDock Vina; focus on interactions with the trifluoromethyl and thioether groups .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to structurally similar compounds (e.g., 2-chloro-6-phenyl analogs) .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Systematically evaluate variables:

- Solvent Effects : Compare DMSO (high polarity) vs. dichloromethane (low polarity) for thioether coupling efficiency .

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., oxidation of thioether to sulfoxide) and adjust inert gas purging protocols .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Design analogs and compare bioactivity:

-

Substituent Variation : Replace 3,4-dimethoxyphenyl with 4-chlorophenyl or benzodioxane groups to assess steric/electronic effects .

-

Thioether Modifications : Substitute 2-methylallyl with phenethyl or benzyl groups to evaluate hydrophobic interactions .

-

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Analog Substituent (R) IC₅₀ (µM) logP Parent Compound 3,4-Dimethoxyphenyl 8.2 3.5 4-Chlorophenyl Derivative 4-Cl-Ph 12.7 4.1 Benzodioxane Derivative Benzodioxane 5.9 2.8

Q. How to address challenges in regioselectivity during functionalization?

- Methodological Answer : Employ directing groups and computational modeling:

- Directing Groups : Temporarily install pyridine-based ligands to steer electrophilic substitution at C4 .

- DFT Calculations : Predict reaction pathways for trifluoromethylation using Gaussian09; compare activation energies for C4 vs. C2 positions .

- Experimental Validation : Use NMR to monitor regioselectivity in real-time .

Q. What advanced analytical methods can quantify trace impurities?

- Methodological Answer : Deploy hyphenated techniques:

- LC-MS/MS : Detect sulfoxide byproducts (m/z +16) with a C18 column and 0.1% formic acid mobile phase .

- GC-FID : Analyze volatile impurities (e.g., residual DMSO) with a DB-5MS column and splitless injection .

- NMR Relaxometry : Measure relaxation times to identify amorphous vs. crystalline impurities .

Data-Driven Research Questions

Q. How to design interaction studies with biological targets?

- Methodological Answer : Use biophysical and cellular assays:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA) on CM5 chips; measure binding kinetics () of the compound .

- Fluorescence Quenching : Monitor tryptophan emission shifts upon ligand binding (Stern-Volmer plots) .

- Cellular Uptake : Track intracellular accumulation using -MRI or fluorescent tagging .

Q. What computational tools predict metabolic stability?

- Methodological Answer : Combine in silico platforms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.